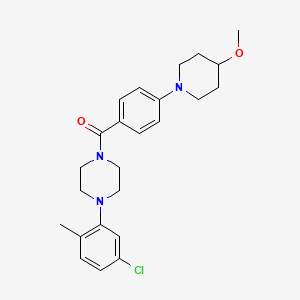

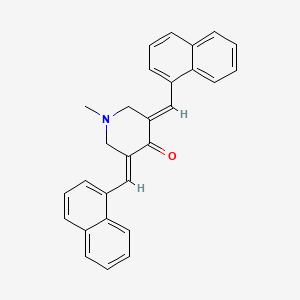

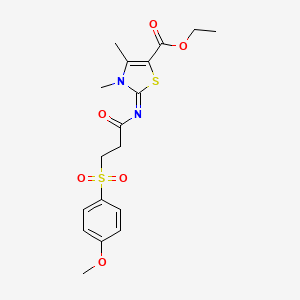

![molecular formula C9H16ClNO2 B2492804 甲基(2S,3aS,6aS)-辛氢环戊[b]吡咯-2-甲酸酯盐酸盐 CAS No. 2193051-99-7](/img/structure/B2492804.png)

甲基(2S,3aS,6aS)-辛氢环戊[b]吡咯-2-甲酸酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is a chemical compound with significant interest in synthetic and medicinal chemistry due to its complex structure and potential pharmacological activities. This compound represents a class of bicycles and is an essential pharmacophore for diversified pharmacological activities.

Synthesis Analysis

The synthesis of related octahydrocyclopenta[b]pyrrole derivatives involves various methodologies, including the nucleophilic addition to N-acyliminium ions, Diels-Alder reactions, and oxidation reactions. For instance, hexahydro- and methoxy-derivatives of octahydrocyclopenta[b]-pyrrole carboxylates have been synthesized from oxalylation of enamines, followed by addition of water or methanol (Seo Won-Jun et al., 1994). Additionally, an efficient process for synthesizing tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves transformation of isoindole to diacid using KMnO4 mediated oxidative cleavage as a key step (R. Bahekar et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds indicates that the pyrrolopyrrole fragment within these molecules exhibits nonplanar conformations with conformations close to half-chair forms. This structural feature is crucial for understanding the compound's chemical reactivity and interactions (J. Quiroga et al., 2013).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including nucleophilic additions, cycloadditions, and oxidation processes, demonstrating a range of chemical properties. Notably, certain derivatives have shown to oxidize amines and alcohols in an autorecycling process, with efficiency higher under photoirradiation compared to thermal processes (Yuhki Mitsumoto, M. Nitta, 2004).

Physical Properties Analysis

While specific details on the physical properties of Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride were not directly found, the synthesis and structural analyses of related compounds provide insights into their stability, solubility, and thermal properties, which are essential for their application in various fields.

Chemical Properties Analysis

The chemical properties of octahydrocyclopenta[b]pyrrole derivatives, including Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride, are characterized by their reactivity towards various chemical transformations. These include reductive work-ups, regioselective syntheses, and reactions leading to the formation of complex heterocyclic structures (J. Ney, J. Wolfe, 2005).

科学研究应用

抗微生物特性

甲基(2S,3aS,6aS)-辛烷基环戊二氢吡咯-2-羧酸酯盐酸盐及其衍生物已被广泛研究其抗微生物特性。例如,一系列以该化合物衍生物为起点的吡啶桥联的2,6-双羧酰胺席夫碱,显示出显著的杀菌和杀真菌活性。这些活性与链霉素和富司酸等已知抗生素相当,突显了它们作为新型抗微生物剂的潜力 (Al-Omar & Amr, 2010)。同样,新型(E)-甲基2,4-二甲基-5-(3-氧代-3-苯基丙-1-烯-1-基)-1H-吡咯-3-羧酸酯衍生物表现出良好的抗菌和抗真菌活性,归因于结构中杂环环的存在 (Hublikar et al., 2019)。

合成和化学性质

该化合物及其类似物在合成各种复杂分子方面也起着关键作用。例如,通过将起始化合物与过量氯甲基环氧乙烷反应,制备了甲基4-环氧甲基-4H-呋喃[3,2-b]吡咯-5-羧酸酯,这些化合物通过杂环胺发生环氧乙烷环开启,表明在有机合成中具有潜在应用 (Krutošíková等,2001)。此外,通过该化合物与烯烃或炔烃受体连接的2-亚甲基环氧乙烷发生顺式辛烷基环戊二氢吡咯-3-羧酸酯形成,经还原处理后以对映选择性方式创建多达四个相邻立体中心 (Griffin et al., 2012)。

晶体工程和超分子结构

该化合物的衍生物也因其在晶体工程中的应用而受到关注。例如,由类似化合物衍生的吡咯-2-羧酸酯二聚体作为强大的超分子合成单元,由于在密度泛函计算中表现出的稳健性,可能在晶体工程的自组装中有用 (Yin & Li, 2006)。

属性

IUPAC Name |

methyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-5-6-3-2-4-7(6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDVSUDJGYRQRQ-WQYNNSOESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCC2N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]2CCC[C@@H]2N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

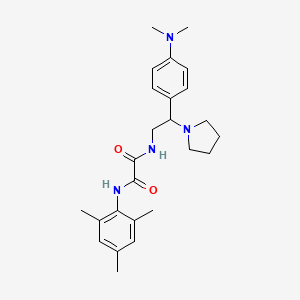

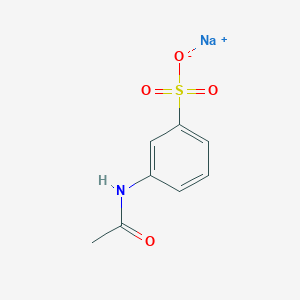

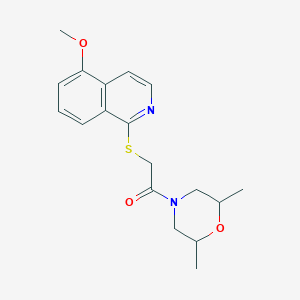

![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)

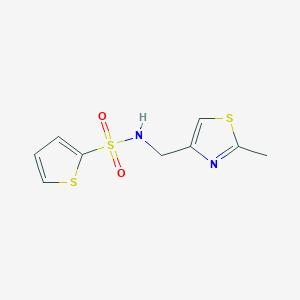

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)